Sodium antimonate trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

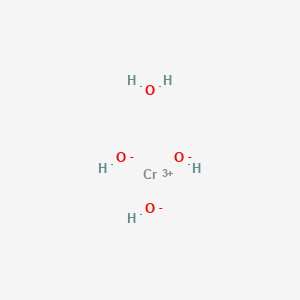

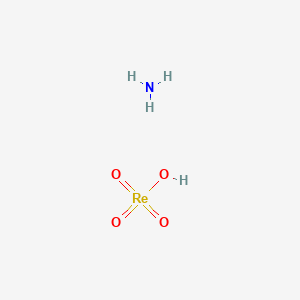

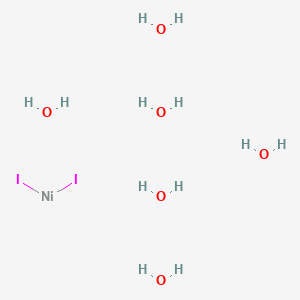

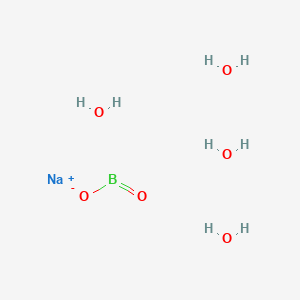

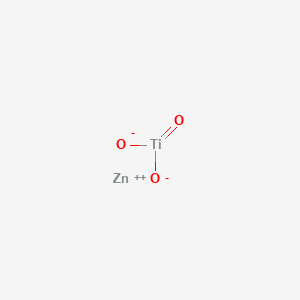

Sodium antimonate trihydrate is a useful research compound. Its molecular formula is H6NaO6Sb and its molecular weight is 246.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium antimonate trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium antimonate trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Histochemical Techniques for Sodium Ion Detection : Sodium antimonate, including its trihydrate form, is used in histochemical techniques for detecting sodium ions. For instance, Shiina et al. (1970) analyzed the use of potassium antimonate for sodium ion detection, noting that the pH should not decrease below 7.2 during fixation and that potassium antimonate can also precipitate calcium and magnesium ions (Shiina, Mizuhira, Amakawa, & Futaesaku, 1970).

Electron Microscopy in Cardiac Studies : In cardiac studies, antimonates, including sodium antimonate trihydrate, are used to precipitate sodium and calcium ions for electron microscopy. Yeh (1973) found that potassium antimonate precipitates both sodium and calcium ions, but the calcium antimonate can be separated from sodium antimonate using chelating agents, allowing for the study of calcium localization in cardiac muscle fibers (Yeh, 1973).

Localization of Cations in Pancreatic Islets : Herman et al. (1973) applied antimonate techniques for localizing sodium in isolated islets of Langerhans, which are involved in insulin secretion. They found that the technique precipitated various cations, suggesting the involvement of these ions, particularly calcium, in the insulin secretion process (Herman, Sato, & Hales, 1973).

Quantitative Studies of Sodium and Calcium Localization : Van Iren et al. (1979) quantitatively studied Komnick's antimonate technique, which is used to localize sodium and calcium in cells and tissues. They found that antimonate does not precipitate with sodium in barley roots, challenging the reliability of this technique for localizing diffusible ions (Van Iren et al., 1979).

Synthesis and Characterization of Antimicrobial Agents : DaisySelasteen, AlfredCecilRaj, and Alagappamoses (2018) studied the synthesis and characterization of sodium cadmium oxalate dehydrate, a compound with similar chemical properties to sodium antimonate trihydrate. They noted its potential applications in biomedical fields, particularly for its antimicrobial and anticancer properties (DaisySelasteen, AlfredCecilRaj, & Alagappamoses, 2018).

Propiedades

IUPAC Name |

sodium;oxido(dioxo)-λ5-stibane;trihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.3H2O.3O.Sb/h;3*1H2;;;;/q+1;;;;;;-1; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELGGALCJJLWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

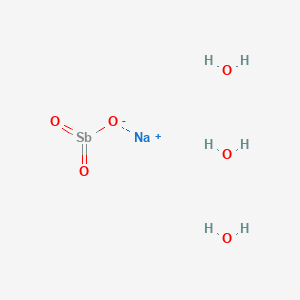

O.O.O.[O-][Sb](=O)=O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6NaO6Sb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium antimonate trihydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.